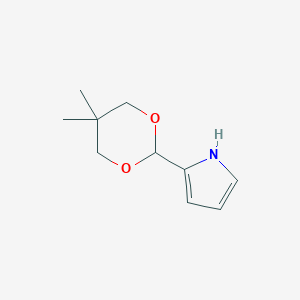

2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole

Description

Propriétés

Formule moléculaire |

C10H15NO2 |

|---|---|

Poids moléculaire |

181.23 g/mol |

Nom IUPAC |

2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole |

InChI |

InChI=1S/C10H15NO2/c1-10(2)6-12-9(13-7-10)8-4-3-5-11-8/h3-5,9,11H,6-7H2,1-2H3 |

Clé InChI |

YYDHKDMFBRFSAM-UHFFFAOYSA-N |

SMILES canonique |

CC1(COC(OC1)C2=CC=CN2)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis via Pyrrole Acetal Formation and Vilsmeier Formylation

One of the primary documented routes to synthesize 2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole involves the formation of pyrrole acetals followed by electrophilic substitution reactions such as Vilsmeier formylation.

- Starting Material: The synthesis typically starts from pyrrole or substituted pyrroles.

- Acetal Formation: The 5,5-dimethyl-1,3-dioxane moiety is introduced by acetalization, where the pyrrole nitrogen or carbon is reacted with a suitable diol or aldehyde under acidic conditions to form the dioxane ring fused to the pyrrole.

- Vilsmeier Reagent Preparation: N,N-Dimethylformamide (DMF) is treated with phosphorus oxychloride (POCl3) under cooling to generate the Vilsmeier reagent.

- Formylation Reaction: The pyrrole acetal is then added to the Vilsmeier reagent solution under controlled temperature (ice bath, ~0°C) and stirred for approximately 100 minutes to form the formylated product at the 2-position of the pyrrole ring.

- Workup: The reaction mixture is quenched with aqueous sodium hydroxide solution, extracted with ether, washed with sodium bicarbonate, dried over potassium carbonate, and solvent removed to yield the crude product.

This method was reported to give high yields (e.g., 95%) of formylated derivatives such as 1-methyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)-pyrrole-2-carboxaldehyde, which can be further hydrolyzed to pyrrole-2,5-dicarboxaldehyde derivatives.

Table 1: Summary of Vilsmeier Formylation Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Vilsmeier reagent | DMF + POCl3 (ice bath, 10 min stir) | Pale yellow solution formed |

| Substrate addition | 2,4-di(5,5-dimethyl-1,3-dioxan-2-yl)-pyrrole | Added rapidly at 0°C |

| Reaction time | 100 minutes at 0°C | Red solution formed |

| Quenching | 6 M NaOH / ice-cold water | Yellow aqueous phase obtained |

| Extraction | Ether, washed with 10% NaHCO3 | Organic layer isolated |

| Drying | K2CO3 | Solvent removal yields product |

Hydrolysis of Formylated Pyrrole Acetals

Following formylation, hydrolysis is employed to remove the acetal protecting group, yielding pyrrole aldehydes or other derivatives.

- Hydrolysis is typically conducted under acidic aqueous conditions.

- The hydrolysis step converts the 5,5-dimethyl-1,3-dioxan-2-yl group back to the corresponding aldehyde or di-aldehyde functionalities on the pyrrole ring.

- Yields for hydrolysis are reported around 94%, with melting points and NMR data confirming the structure.

Alternative Synthetic Routes and Patented Methods

While specific direct synthesis of 2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole is limited in patent literature, related pyrrole derivatives with substituted diol groups have been synthesized via multi-step processes involving:

- Alkylation of pyrrole nitrogen or carbon with protected diol derivatives.

- Use of substituted propanediols or related diol compounds as building blocks.

- Catalytic or solvent-mediated reactions to introduce heterocyclic protecting groups.

A Chinese patent (CN106458888A) describes processes for synthesizing substituted pyrrole derivatives bearing diol functionalities, which may be adapted or related to the synthesis of dioxane-substituted pyrroles. The patent emphasizes controlled reaction conditions, choice of solvents, and purification steps to achieve high purity and yield.

Analytical Data and Research Discoveries

Nuclear Magnetic Resonance (NMR) Spectroscopy

- The proton NMR spectra of 2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole and its derivatives show characteristic signals:

Yield and Purity

- Reported yields for the key formylation step are consistently high (up to 95%).

- Hydrolysis steps also maintain high efficiency (~94% yield).

- Purification by fractional crystallization or extraction provides products suitable for further synthetic applications.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds .

Applications De Recherche Scientifique

2-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variation on the Pyrrole Ring

(a) 3-[5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrol-2-yl]-1-phenylprop-2-yn-1-one (5a)

- Structure: Adds a phenylpropynone group to the pyrrole’s 3-position.

- Synthesis : Prepared via transition metal-free ethynylation using acylbromoacetylene and alumina, yielding moderate efficiency .

- Key Difference: The propynone group introduces conjugation, enhancing reactivity in click chemistry or cycloadditions compared to the unmodified parent compound.

(b) 1-(4-Bromophenyl)-2-(4-methoxyphenyl)-1H-pyrrole

- Structure : Substitutes the dioxane group with a bromophenyl and methoxyphenyl moiety.

- Synthesis: Achieved via acid-catalyzed condensation of 3-(5,5-dimethyl-1,3-dioxan-2-yl)-1-propanone derivatives, yielding 81.4% .

- Key Difference : The absence of the dioxane group reduces steric hindrance, favoring electrophilic substitution at the pyrrole ring.

Heterocyclic Substituent Variation

(a) 1-(4'-(5,5-Dimethyl-1,3-dioxan-2-yl)-[1,1'-biphenyl]-4-yl)-1-phenylprop-2-yn-1-ol

- Structure : Incorporates a biphenyl system with the dioxane group.

- Synthesis : Follows literature methods for acetal-functionalized dyes, highlighting the dioxane’s role in solubility and planarization .

- Key Difference : Extended π-conjugation enables applications in optoelectronics, unlike the simpler pyrrole-dioxane analogue.

(b) 1-Benzyl-2,5-di(1,3-dioxolan-2-yl)-1H-pyrrole

Functional Group Comparison: Dioxane vs. Dioxaborolan

1-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

- Structure : Substitutes dioxane with a boronate ester.

- Applications : Serves as a Suzuki-Miyaura coupling partner for C–C bond formation, contrasting with the dioxane’s role as a protecting group .

- Key Difference : The boronate ester enables cross-coupling reactivity, whereas the dioxane enhances electron density and steric bulk.

Data Tables

Table 2: Key Property Differences

| Property | 2-(5,5-Dimethyl-dioxan)-1H-pyrrole | 1-Benzyl-2,5-dioxolane-pyrrole | 1-Phenyl-2-dioxaborolan-pyrrole |

|---|---|---|---|

| Electron Density | High (dioxane donor) | Moderate (dioxolane) | Low (boronate acceptor) |

| Steric Bulk | High | Moderate | Low |

| Reactivity | Electrophilic substitution | Hydrolysis-prone | Suzuki coupling |

| Thermal Stability | High | Moderate | Moderate |

Activité Biologique

2-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole is a heterocyclic compound characterized by a pyrrole ring fused with a 1,3-dioxane moiety. Its molecular formula is , and it features unique structural properties that contribute to its biological activities. The integration of the dioxane structure enhances solubility and reactivity, while the pyrrole ring is known for its aromatic characteristics and involvement in various biochemical interactions.

Biological Activity Overview

Research indicates that compounds containing pyrrole rings often exhibit significant biological activities. The biological activity of 2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole can be attributed to its structural features, which allow it to interact with specific molecular targets such as enzymes or receptors.

Potential Biological Activities

The following table summarizes the potential biological activities associated with 2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains and fungi. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro. |

| Enzyme Inhibition | Potentially inhibits key enzymes involved in metabolic pathways. |

| Anti-inflammatory | May reduce inflammation through modulation of inflammatory mediators. |

The mechanisms through which 2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole exerts its biological effects are still under investigation. However, insights can be drawn from studies on similar pyrrole-based compounds.

Enzyme Interaction

Pyrrole derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in malaria parasites. For instance, a study demonstrated that optimized pyrrole-based compounds showed nanomolar potency against Plasmodium DHODH and exhibited selectivity over mammalian enzymes . This suggests that 2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole may similarly interact with DHODH or other relevant targets.

Case Studies

Several studies have explored the biological activities of pyrrole derivatives:

- Anticancer Activity : In a study focused on microtubule-disrupting agents, certain pyrrole analogs were shown to induce mitotic arrest by disrupting microtubule integrity in cancer cells . This mechanism is relevant for understanding how 2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole might affect cancer cell lines.

- Antimicrobial Effects : Research has indicated that pyrroles can exhibit antimicrobial properties. The specific interactions with bacterial membranes or metabolic pathways are areas of ongoing research.

Structure-Activity Relationship (SAR)

The unique combination of the pyrrole ring's electronic properties and the steric hindrance from the dimethyl groups on the dioxane unit enhances the reactivity and selectivity of 2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole compared to other derivatives.

Comparative Analysis

A comparative analysis of similar compounds reveals insights into their biological activities:

| Compound Name | Similarity Factor | Unique Features |

|---|---|---|

| 2-Methyl-1,3-dioxolan-2-ylmethanamine | 0.70 | Simpler dioxolane structure |

| (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine | 0.71 | Chirality may influence biological activity |

| 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane | 0.59 | Multiple oxygen atoms in a bicyclic structure |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole, and how can reaction conditions be optimized?

- Answer : The synthesis of pyrrole derivatives often employs cyclization strategies. For example, the Paal-Knorr reaction (using 1,4-diketones and ammonia) is a robust method for pyrrole core formation . For the 1,3-dioxane substituent, acid-catalyzed cyclocondensation of diols with ketones (e.g., 2,2-dimethyl-1,3-propanediol and a diketone) can be applied. Key parameters include temperature control (70–90°C for cyclocondensation) and stoichiometric ratios to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Q. How is the structural confirmation of 2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole achieved using spectroscopic techniques?

- Answer : Multinuclear NMR (¹H, ¹³C) is essential:

- ¹H NMR : The pyrrole NH proton appears as a broad singlet (~δ 10–12 ppm), while the dioxane methyl groups resonate as singlets (δ 1.3–1.5 ppm) .

- ¹³C NMR : The pyrrole carbons (C2–C5) show signals at δ 110–125 ppm, and the dioxane acetal carbon (C-2) appears at ~δ 100–105 ppm .

- IR Spectroscopy : Stretching vibrations for NH (~3400 cm⁻¹) and C-O-C (dioxane, ~1100 cm⁻¹) confirm functional groups .

- HRMS : Exact mass analysis (e.g., ESI-TOF) validates molecular formula .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., unexpected splitting patterns in NMR) be resolved for this compound?

- Answer : Contradictory NMR data may arise from tautomerism or conformational flexibility. Strategies include:

- Variable Temperature (VT) NMR : To freeze rotamers (e.g., dioxane chair conformers) and simplify splitting .

- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings to resolve overlapping signals .

- DFT Calculations : Predicts NMR chemical shifts and compares them with experimental data to identify dominant conformers .

Q. What reaction mechanisms govern the stability of the dioxane ring in 2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole under acidic or basic conditions?

- Answer : The 1,3-dioxane ring is susceptible to acid-catalyzed hydrolysis. Kinetic studies using in situ FTIR and DFT reveal that protonation of the acetal oxygen initiates ring-opening, forming a carbocation intermediate. Base-assisted degradation is slower but may involve nucleophilic attack at the dioxane methyl groups . Stabilization strategies include electron-withdrawing substituents on the pyrrole ring to reduce electrophilicity at the acetal carbon .

Q. How can structure-activity relationships (SAR) guide the design of 2-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole derivatives for antimicrobial applications?

- Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂, -COOR) at the pyrrole C3/C4 positions enhances antimicrobial activity by increasing electrophilicity .

- In Vitro Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, coupled with cytotoxicity profiling (e.g., MTT assay on mammalian cells), identifies lead compounds .

- Molecular Docking : Targets like bacterial enoyl-ACP reductase can be modeled to optimize binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.